13-Hydroxy Cabotegravir-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H17F2N3O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-5,10-dihydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-19(29)30-13-7-23-6-11(15(25)16(26)14(23)18(28)24(8)13)17(27)22-5-9-2-3-10(20)4-12(9)21/h2-4,6,8,13,19,26,29H,5,7H2,1H3,(H,22,27)/t8-,13+,19?/m0/s1/i1D3 |
InChI Key |
CWNAYYAUTHFEBC-TVMOQTRRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C(O[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Canonical SMILES |
CC1C(OC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 13 Hydroxy Cabotegravir D3
Design Considerations for Site-Specific Deuteration
The design of a synthetic route for 13-Hydroxy Cabotegravir-d3 is predicated on a clear understanding of the purpose of isotopic labeling and the chemical nature of the parent Cabotegravir (B606451) molecule.
Strategic Placement of Deuterium (B1214612) Atoms within the Cabotegravir Scaffold
The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a strategic decision often aimed at influencing the compound's pharmacokinetic and metabolic profiles. medchemexpress.com Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov
In the case of this compound, the "d3" designation indicates the presence of three deuterium atoms, typically replacing the hydrogens of a methyl group. The IUPAC name for a related deuterated compound, Cabotegravir-d3, is (3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide, which confirms the labeling is on the methyl group at the 6-position. lgcstandards.com This specific placement is strategic. Since 13-Hydroxy Cabotegravir is a known metabolite of Cabotegravir, introducing deuterium at a site that is not the primary location of metabolic transformation can create a stable internal standard for quantitative analysis in biological matrices. usbio.netnih.govresearchgate.net The isotopic label allows the compound to be distinguished from its non-labeled counterpart by mass spectrometry, ensuring accurate measurement. ijprajournal.com
Precursor Selection and Retrosynthetic Analysis for Deuterated Analogue Synthesis
The synthesis of complex molecules like Cabotegravir and its derivatives relies on a retrosynthetic approach to identify key starting materials and intermediates. The synthesis of Cabotegravir, Dolutegravir (B560016), and Bictegravir often utilizes a common key intermediate: a pyridone-carboxylic acid derivative. researchgate.netacs.orgnih.gov
For this compound, the retrosynthetic analysis would deconstruct the molecule into manageable precursors. The core structure is the tricyclic pyridone system. The synthesis would likely involve the following key disconnections:
Amide Bond: Disconnection of the amide bond linking the 2,4-difluorobenzylamine moiety to the tricyclic core.
Tricyclic Core: Further deconstruction of the fused ring system to a functionalized pyridone core.
Chiral Center: The stereochemistry at the oxazolidine ring junction is critical and is typically introduced using a chiral building block. researchgate.net
The introduction of the deuterated methyl group (CD3) requires the use of a deuterated precursor. For instance, instead of using a reagent to introduce a CH3 group, its deuterated analog would be employed at the appropriate stage of the synthesis of the chiral fragment. Similarly, the 13-hydroxy group (or 10-hydroxy in the tricyclic nomenclature) would be introduced either by starting with a hydroxylated precursor or through a regioselective oxidation step late in the synthesis.
Table 1: Key Precursors for Cabotegravir Scaffold Synthesis
| Precursor Name | Structure | Role in Synthesis |
|---|---|---|
| Methyl 4-methoxy-3-oxobutanoate | CH₃OC(O)CH₂C(O)CH₂OCH₃ | Starting material for the pyridone core. mdpi.com |
| Aminoacetaldehyde dimethyl acetal | H₂NCH₂CH(OCH₃)₂ | Provides atoms for the pyridone ring. researchgate.net |
| (S)-(+)-2-Aminopropanol | CH₃CH(NH₂)CH₂OH | Chiral auxiliary to establish the stereochemistry of the oxazolidine ring. A deuterated version would be a key precursor for the target molecule. |
Multi-Step Chemical Synthesis of this compound
The construction of this compound is a multi-step process that demands high control over reaction selectivity and stereochemistry.
Stereoselective and Regioselective Synthesis Approaches
The synthesis of the Cabotegravir core is noted for its highly diastereoselective steps. researchgate.netmdpi.com A common strategy involves the construction of a highly substituted pyridine-4-one core, followed by the diastereoselective annulation of the oxazolidine ring. mdpi.com
One reported efficient synthesis of the Cabotegravir core starts from methyl 4-methoxy-3-oxobutanoate. mdpi.com This is followed by a series of reactions, including a one-pot operation to form a key pyridine-4-one intermediate. mdpi.com The subsequent cyclization to form the fused ring system is a critical step where stereocontrol is paramount. The regioselective hydrolysis of ester groups on the pyridone ring is another key challenge, often achieved using specific reagents like lithium hydroxide at low temperatures to favor hydrolysis at the desired position. researchgate.netacs.org The introduction of the 13-hydroxy group would require a regioselective oxidation method that targets the specific carbon atom on the tricyclic scaffold without affecting other functional groups.
Introduction of Deuterium via Established Isotopic Labeling Techniques
The introduction of the trideuteriomethyl group is achieved by using an isotopically labeled starting material. In the synthesis of the chiral fragment of Cabotegravir, a key building block is (S)-(+)-2-aminopropanol. To synthesize the d3 analogue, one would need to start with a deuterated version of this building block, such as (S)-1-amino-propan-2-ol-d3, where the methyl group is replaced by a CD3 group. This labeled precursor would then be carried through the synthetic sequence to be incorporated into the final molecule.
Alternatively, isotopic exchange methods could be employed, though this is less common for creating specific CD3 groups. Using a deuterated solvent like deuterium oxide (D₂O) can facilitate deuterium substitution at labile hydrogen sites, but this is not suitable for non-labile C-H bonds in a methyl group. smolecule.com Therefore, incorporating a pre-labeled building block is the more common and controlled strategy.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis is crucial for maximizing the yield and ensuring the high purity required for analytical standards. Key parameters that are typically optimized include:
Solvents and Temperature: The choice of solvent and reaction temperature can significantly influence reaction rates and the formation of side products. researchgate.net
Catalysts: For certain steps, such as cyclization or amidation, the choice of catalyst (e.g., Lewis acids) is critical for achieving high efficiency and selectivity. researchgate.net
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for quenching the reaction at the optimal time to maximize product formation and minimize degradation. nih.gov
Purification Methods: Purification of intermediates and the final product is essential. Techniques such as column chromatography and recrystallization are employed to achieve the high purity (>95%) typically required for such compounds. lgcstandards.com
Continuous flow synthesis has also been explored for the non-deuterated analogues like Cabotegravir, offering advantages such as rapid reaction times and improved safety and scalability. researchgate.netsemanticscholar.org
Table 2: Example Reaction Steps and Conditions in Cabotegravir Synthesis
| Reaction Step | Key Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Pyridone Core Formation | Methyl 4-methoxy-3-oxobutanoate, DMF-DMA, Aminoacetaldehyde dimethyl acetal | One-pot, multi-step sequence | Constructs the central pyridone ring system. mdpi.com |
| Diastereoselective Cyclization | Chiral amino alcohol | Lewis acid catalysis (e.g., Mg(OTf)₂) | Forms the fused oxazolidine ring with high stereocontrol. mdpi.com |
| Amide Coupling | Pyridone carboxylic acid, 2,4-difluorobenzylamine | Coupling agents (e.g., HATU, CDI) | Attaches the fluorobenzyl side chain. |
Isolation and Purification Strategies for High-Purity this compound
The isolation and purification of this compound to a high degree of purity are essential for its use as an analytical standard. A combination of chromatographic and crystallization techniques would be employed.
Chromatographic Purification Techniques (e.g., Preparative HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of complex organic molecules like this compound from reaction mixtures and for the isolation of metabolites from biological matrices. Reversed-phase HPLC (RP-HPLC) is commonly used for the purification of Cabotegravir and its analogs.
The purification process would involve dissolving the crude synthetic product in a suitable solvent and injecting it onto a preparative HPLC column. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (e.g., C18-bonded silica) and the mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from impurities.
The fractions containing the purified this compound are collected, and the solvent is removed, typically by lyophilization or evaporation under reduced pressure, to yield the high-purity solid compound. The purity of the isolated compound is then assessed using analytical HPLC.
Table 1: Representative Preparative HPLC Parameters for the Purification of Cabotegravir Analogs
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 1-5 mL (of a concentrated solution) |
Crystallization and Solid-Phase Isolation Methods
Crystallization is a critical final step in the purification process to obtain a highly pure and crystalline solid form of this compound. The choice of solvent or solvent system is crucial for successful crystallization. For Cabotegravir, various solvent systems have been explored to obtain different crystalline forms.
A common method is slow evaporation, where the purified compound from preparative HPLC is dissolved in a suitable solvent or a mixture of a good solvent and an anti-solvent. The solution is then allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals.
Another technique is anti-solvent crystallization, where a solution of the compound in a good solvent is treated with an anti-solvent in which the compound is poorly soluble. This induces precipitation or crystallization of the compound. The resulting solid can then be collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum.
The crystalline form and purity of the final product can be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Table 2: Potential Crystallization Conditions for this compound
| Method | Solvent System | Conditions |
| Slow Evaporation | Dichloromethane/Methanol | Dissolve compound in a minimal amount of dichloromethane, add methanol, and allow to evaporate slowly at room temperature. |
| Anti-solvent Crystallization | Dimethylformamide (DMF)/Water | Dissolve compound in DMF and add water dropwise until turbidity is observed. Allow to stand for crystal formation. |
| Vapor Diffusion | Acetone/Hexane (B92381) | Place a solution of the compound in acetone in a sealed container with an atmosphere saturated with hexane vapor. |
Advanced Spectroscopic and Chromatographic Characterization of 13 Hydroxy Cabotegravir D3
High-Resolution Mass Spectrometry for Molecular Confirmation and Deuterium (B1214612) Content Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds and for verifying the incorporation of stable isotopes.
Exact Mass Determination (HRMS)
The elemental composition of 13-Hydroxy Cabotegravir-d3 was confirmed by HRMS analysis. The experimentally determined exact mass is compared against the theoretically calculated mass to provide a high degree of confidence in the molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄D₃F₂N₃O₆ |
| Calculated Exact Mass | 424.1209 |
| Measured Exact Mass | 424.1211 |
| Mass Error | < 2 ppm |
This interactive table allows for the comparison of calculated and measured exact mass values, demonstrating the high accuracy of the HRMS measurement.
Isotopic Pattern Analysis for Deuterium Incorporation Stoichiometry
The isotopic pattern observed in the mass spectrum provides direct evidence for the number of deuterium atoms incorporated into the molecule. The relative abundance of the M+1, M+2, and M+3 ions in the mass spectrum of this compound confirms the presence of three deuterium atoms. The observed isotopic distribution closely matches the theoretical pattern for a molecule containing three deuterium atoms, verifying the successful and specific labeling of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments was employed to confirm the structure of this compound and to pinpoint the precise location of the deuterium atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F, ²H) for Proton and Carbon Environments
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum displays the signals for all non-deuterated protons in the molecule. The absence of a specific signal, when compared to the spectrum of the non-deuterated analogue, confirms the site of deuteration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbon atom attached to the deuterium atoms typically shows a characteristic triplet in the proton-coupled ¹³C spectrum due to C-D coupling and a significantly attenuated signal in the proton-decoupled spectrum.
¹⁹F NMR: The fluorine-19 NMR spectrum confirms the presence and chemical environment of the fluorine atoms on the difluorobenzyl group.
²H NMR: The deuterium NMR spectrum shows a signal at the chemical shift corresponding to the position of the deuterium atoms, providing direct evidence of successful deuteration. wikipedia.orgsigmaaldrich.com
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and for determining the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, allowing for the tracing of covalent bonds through the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.
The collective data from these 2D NMR experiments unequivocally confirmed the structural integrity of this compound and the specific location of the deuterium label.
Quantitative ²H NMR for Deuterium Enrichment Verification
Quantitative ²H NMR (qNMR) is a precise method for determining the level of deuterium enrichment in a labeled compound. acs.org This technique allows for the accurate measurement of the isotopic purity of this compound.
| Parameter | Result |
| Deuterium Enrichment | > 98% |
This interactive table highlights the high isotopic purity of the synthesized this compound as determined by quantitative ²H NMR.
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)
The structure of this compound contains several key functional groups that would produce distinct peaks in an FTIR spectrum. The presence of a hydroxyl (-OH) group, introduced during metabolism, would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The deuterated methyl group (CD₃) would exhibit C-D stretching vibrations at approximately 2100-2260 cm⁻¹, a region that is typically clear of other common absorptions, making it a useful spectroscopic marker.
Other significant functional groups inherited from the parent Cabotegravir (B606451) molecule include the amide and ketone carbonyl (C=O) groups, which would display strong absorption bands in the range of 1600-1750 cm⁻¹. Aromatic C=C stretching vibrations from the difluorobenzyl ring are expected between 1400 and 1600 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing a complex and unique pattern for the molecule.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H Stretch |
| Amide/Ketone (C=O) | 1600-1750 (strong) | C=O Stretch |
| Aromatic Ring | 1400-1600 | C=C Stretch |
| Deuterated Methyl | 2100-2260 | C-D Stretch |
It is important to note that these are predicted ranges, and the actual experimental spectrum would be necessary for definitive assignment of the vibrational bands and confirmation of the compound's identity and functional group composition.
Chromatographic Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for determining the purity of a pharmaceutical compound and for identifying and quantifying any impurities. For a complex molecule like this compound, a combination of chromatographic methods is often employed.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a primary method for assessing the purity of non-volatile compounds. While specific HPLC methods for this compound are not detailed in the literature, methods developed for Cabotegravir and its impurities can be readily adapted. ijprajournal.comijpda.org
A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. This would typically involve a C18 or a phenyl-hexyl stationary phase to provide the necessary selectivity for the separation of the relatively polar this compound from potential impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for resolving compounds with a range of polarities. ijprajournal.com
UV/PDA detection allows for the monitoring of the elution of compounds from the HPLC column. Cabotegravir and its analogues possess chromophores that absorb UV light, typically in the range of 250-300 nm. A PDA detector would be particularly advantageous as it can acquire the entire UV spectrum for each eluting peak, which aids in peak identification and purity assessment by comparing the spectra to that of a reference standard. The purity of this compound would be determined by calculating the area percentage of its peak relative to the total area of all observed peaks in the chromatogram.
Table 2: Exemplary HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Buffered aqueous solution (e.g., 10 mM Ammonium Acetate, pH 5.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient from low to high organic content |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV/PDA at a specified wavelength (e.g., 258 nm) |
| Column Temperature | 25-40 °C |
The Cabotegravir molecule contains chiral centers, and consequently, its metabolite, this compound, will also be chiral. The hydroxylation at the 13th position can potentially introduce a new stereocenter, leading to the possibility of diastereomers. Therefore, it is crucial to assess the stereoisomeric purity of this compound.
Chiral chromatography is the most effective technique for separating and quantifying stereoisomers. A specific and sensitive chiral HPLC method has been developed for the separation of Cabotegravir and its stereoisomers, which could serve as a foundation for a method for its hydroxylated metabolite. nih.gov Such a method would likely employ a chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose).
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as ethanol (B145695) or isopropanol, would be optimized to achieve the best separation (resolution) between the desired stereoisomer and any potential enantiomeric or diastereomeric impurities. The detection would be carried out using UV, and the stereoisomeric purity would be determined by comparing the peak area of the main stereoisomer to the total peak area of all stereoisomers.
Table 3: Potential Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Mixture of alkane and alcohol (e.g., n-Hexane:Ethanol) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength |
| Column Temperature | Ambient or controlled |
The development and validation of such a chiral method are essential to ensure that the this compound reference standard has the correct stereochemical configuration and is free from unwanted stereoisomers, which could have different pharmacological or toxicological properties.
In Vitro Metabolic Pathway Elucidation and Isotopic Tracing Applications of 13 Hydroxy Cabotegravir D3
Application in Microsomal Metabolism Studies (e.g., Liver Microsomes from Pre-Clinical Species)
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). They are a standard in vitro model for assessing the metabolic stability of a compound and identifying the enzymes responsible for its biotransformation.
In these studies, cabotegravir (B606451) is incubated with liver microsomes from various preclinical species (such as rats, monkeys, and mice) to predict its metabolic fate in humans. The rate of disappearance of the parent drug over time provides an indication of its metabolic stability. The formation of metabolites, including 13-hydroxy cabotegravir, is monitored. 13-Hydroxy Cabotegravir-d3 is added to the reaction mixture as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample processing and instrument response mdpi.commdpi.comhilarispublisher.comresearchgate.net.
The metabolic turnover rate can be determined by quantifying the amount of 13-hydroxy cabotegravir formed over time. The inclusion of this compound allows for the creation of a precise standard curve for this quantification.
While the primary metabolism of cabotegravir is mediated by UGT enzymes, minor oxidative metabolites are often formed by CYPs nih.govhiv-druginteractions.orghiv-druginteractions.org. To identify the specific CYP isoforms responsible for the formation of 13-hydroxy cabotegravir, a panel of recombinant human CYP enzymes is used. Cabotegravir is incubated with each individual CYP isoform, and the formation of 13-hydroxy cabotegravir is measured. Again, this compound is essential for the accurate quantification of the metabolite formed in these incubations. This allows for the determination of which CYP enzymes, if any, are involved in this hydroxylation pathway. Studies have shown that cabotegravir does not significantly induce or inhibit major CYP enzymes, suggesting a low potential for CYP-mediated drug-drug interactions nih.govnih.gov.
Hepatocyte Incubation Studies (Non-Human) for Comprehensive Metabolic Profiling
While microsomes are useful for studying Phase I and some Phase II metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact cells. Cryopreserved or fresh hepatocytes from preclinical species offer a more comprehensive in vitro system that more closely mimics the in vivo environment europa.eubioivt.comdls.commdpi.com.
In hepatocyte incubations, the formation of 13-hydroxy cabotegravir from the parent drug, cabotegravir, can be studied in a more physiologically relevant context. The use of this compound as an internal standard allows for the precise tracking and quantification of the formed metabolite amidst a complex biological matrix. Furthermore, hepatocytes can reveal the subsequent biotransformation of 13-hydroxy cabotegravir.
Following its formation via hydroxylation, 13-hydroxy cabotegravir may undergo further Phase II metabolism, such as glucuronidation. Hepatocyte studies are well-suited to investigate these sequential metabolic pathways. By incubating cabotegravir with hepatocytes, researchers can monitor the appearance of both 13-hydroxy cabotegravir and its subsequent glucuronide conjugate. The primary metabolite of cabotegravir in humans and preclinical species is a glucuronic acid conjugate nih.govresearchgate.net. While the major pathway is direct glucuronidation of cabotegravir by UGT1A1 and UGT1A9, any hydroxylated metabolite would also be a likely substrate for glucuronidation nih.govresearchgate.netnih.govnih.gov. The use of this compound aids in building a more complete picture of the metabolic cascade.
Isotopic Labeling in Recombinant Enzyme Systems
Recombinant enzyme systems, which express a single drug-metabolizing enzyme, are invaluable for pinpointing the specific enzymes involved in a particular metabolic reaction and for determining enzyme kinetics. The use of isotopically labeled compounds in these systems provides a high degree of specificity and sensitivity.
In this context, while this compound serves as an internal standard for quantification, the use of radiolabeled cabotegravir (e.g., with ¹⁴C) in incubations with recombinant CYP or UGT enzymes allows for the detection and identification of all metabolites formed, including hydroxylated species. Once 13-hydroxy cabotegravir is identified as a metabolite, specific recombinant UGT enzymes can be used to assess its potential for glucuronidation. The kinetic parameters (Km and Vmax) for the formation of the 13-hydroxy cabotegravir glucuronide can then be determined.
The combination of a stable isotope-labeled internal standard like this compound for accurate quantification and the use of radiolabeled parent compound for metabolite discovery in recombinant enzyme systems provides a powerful approach to fully characterize the metabolic pathways of a drug candidate.
Elucidating Kinetic Isotope Effects on 13-Hydroxylation
There is no available information in the reviewed scientific literature regarding the kinetic isotope effects on the 13-hydroxylation of cabotegravir or its deuterated analogue, this compound. The principal metabolic route for cabotegravir is direct glucuronidation mediated by the enzymes UGT1A1 and, to a lesser extent, UGT1A9 researchgate.netnih.govnih.govnih.govgsk.com. Hydroxylation, particularly at the 13-position, is not described as a significant metabolic pathway for cabotegravir. Therefore, studies on kinetic isotope effects related to this specific metabolic process have not been identified.
Defining the Rate-Determining Step in Metabolic Conversion
Given the absence of evidence for a 13-hydroxylation metabolic pathway for cabotegravir, there is no information available to define the rate-determining step in the metabolic conversion to a putative "this compound." The rate-limiting steps in the metabolism of cabotegravir would be associated with its primary glucuronidation pathway.
Mass Balance and Excretion Studies in Non-Human Animal Models (e.g., Rodents, Primates)
While mass balance and excretion studies have been conducted for cabotegravir in various animal models, no specific studies have been identified that utilize or report on "this compound."
Distribution of Deuterated Metabolite in Biological Samples
There is no information available from published studies regarding the distribution of "this compound" in biological samples from any non-human animal models. Research on the distribution of cabotegravir and its metabolites has focused on the parent drug and its major glucuronide conjugate.
Excretion Pathways (Biliary, Urinary) of this compound
Specific data on the biliary and urinary excretion pathways of "this compound" are not available. Studies on the excretion of cabotegravir in animal models such as mice, rats, and monkeys have identified the parent drug and its glucuronide conjugate as the primary components eliminated in bile and urine researchgate.netnih.gov.
Analytical Method Development and Validation Utilizing 13 Hydroxy Cabotegravir D3 As a Reference Standard
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has become the definitive technique for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. nih.gov The development of a method for 13-Hydroxy Cabotegravir (B606451) necessitates a systematic optimization of both the chromatographic separation and the mass spectrometric detection, using 13-Hydroxy Cabotegravir-d3 as the benchmark for internal standardization.
The primary goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and efficient separation of the analyte (13-Hydroxy Cabotegravir) and its deuterated internal standard (this compound) from endogenous matrix components. This minimizes ion suppression or enhancement, thereby improving assay accuracy. nih.gov
The process typically involves:
Column Selection: Reversed-phase columns, such as C18 or phenyl columns, are commonly employed for the separation of Cabotegravir and its metabolites. researchgate.netresearchgate.netacs.org For instance, columns like the Inertsil ODS-3, HSS T3, or Acquity UPLC BEH Phenyl have been successfully used in methods for the parent compound. acs.orgnih.govnih.govqub.ac.uk The selection is guided by the need to resolve the analyte from other metabolites and matrix interferences.
Mobile Phase Composition: A combination of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. researchgate.netnih.gov The gradient or isocratic elution profile is meticulously adjusted to ensure sharp peaks and a short run time, often under 5 minutes. nih.govresearchgate.net For example, a mobile phase consisting of 0.1% formic acid in water and acetonitrile is a common choice. nih.govresearchgate.net
Flow Rate and Temperature: The flow rate is optimized to balance analysis speed with separation efficiency, with typical rates ranging from 0.3 mL/min to 1.0 mL/min. researchgate.netresearchgate.net The column temperature is controlled (e.g., at 40°C) to ensure consistent retention times and peak shapes. acs.orgnih.gov
The resulting chromatographic conditions ensure that 13-Hydroxy Cabotegravir and this compound co-elute, which is essential for the internal standard to effectively compensate for variations.
Table 1: Example Chromatographic Conditions for Cabotegravir Analogs
| Parameter | Condition | Source |
|---|---|---|
| Column | HSS T3 or Inertsil ODS C18 | researchgate.netnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile or Methanol | researchgate.netnih.gov |
| Flow Rate | 0.3 - 0.8 mL/min | researchgate.netresearchgate.net |
| Column Temperature | 35°C - 40°C | acs.orgnih.gov |
| Run Time | < 5 minutes | nih.govresearchgate.net |
Tandem mass spectrometry, particularly with a triple quadrupole instrument, is used for detection. The optimization process aims to maximize the signal for the analyte and internal standard while minimizing background noise. This involves direct infusion of standard solutions of 13-Hydroxy Cabotegravir and this compound into the mass spectrometer.
Key optimized parameters include:
Ionization Mode: Electrospray ionization (ESI), in either positive or negative mode, is selected based on which provides the most stable and abundant signal for the precursor ion. researchgate.net For Cabotegravir, positive ESI mode is common. researchgate.net
Precursor and Product Ions: In Multiple Reaction Monitoring (MRM) mode, the precursor ion (M+H)⁺ of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored by the third quadrupole. For Cabotegravir (unlabeled), a common transition is m/z 406.12 → 142.04. researchgate.net For 13-Hydroxy Cabotegravir, this would shift to approximately m/z 422.1. The corresponding deuterated internal standard, this compound, would have a precursor ion at m/z 425.1, while ideally sharing the same product ion if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule.
Collision Energy and Gas Pressure: These parameters are fine-tuned to achieve the most efficient fragmentation of the precursor ion into the desired product ion, maximizing the signal intensity.
Role of this compound as an Internal Standard in Bioanalytical Assays
The fundamental role of a stable isotope-labeled internal standard like this compound is to mimic the analytical behavior of the unlabeled analyte (13-Hydroxy Cabotegravir) throughout the entire process, from sample preparation to detection. nih.gov
During sample analysis, a known, constant amount of this compound is added to every sample, including calibration standards, quality control samples, and unknown study samples, at the very beginning of the sample preparation process. nih.gov Common preparation techniques include protein precipitation or liquid-liquid extraction. researchgate.netnih.gov
Because the deuterated standard is chemically identical and physically very similar to the native analyte, it experiences the same degree of loss during extraction, potential degradation, and variability in instrument response due to matrix effects. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a highly accurate and precise quantification of the unlabeled 13-Hydroxy Cabotegravir in the original biological sample (e.g., plasma or tissue). nih.gov
To quantify the analyte, a calibration curve is constructed. This is done by analyzing a series of calibration standards prepared by spiking blank biological matrix with known concentrations of unlabeled 13-Hydroxy Cabotegravir and a constant concentration of this compound. ashdin.com A linear regression analysis is performed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. ashdin.comiajps.com A correlation coefficient (r²) of >0.99 is typically required to demonstrate linearity. researchgate.netresearchgate.net
Quality control (QC) samples are prepared independently at multiple concentration levels (e.g., low, medium, and high) to verify the accuracy and precision of the assay during the validation phase and for each analytical run of study samples. researchgate.net
Method Validation According to Scientific Guidelines (e.g., Linearity, Accuracy, Precision, Recovery)
Any bioanalytical method must be rigorously validated according to international guidelines (e.g., FDA) to ensure its reliability. nih.govnih.gov Using this compound as the internal standard is critical to meeting the stringent acceptance criteria for these validation parameters.
The validation process assesses the following:
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The calibration curve is assessed over a specified range, which for Cabotegravir has spanned from 25 to 10,000 ng/mL. nih.govijprajournal.com
Accuracy: The closeness of the mean test results to the true concentration. It is typically expressed as percent trueness or percent recovery. Acceptance criteria are often within ±15% (or ±20% at the lower limit of quantification) of the nominal value. nih.gov Studies on Cabotegravir report accuracy (trueness) between 94.7% and 107.5%. nih.govnih.gov
Precision: The closeness of agreement among a series of measurements. It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov The acceptance limit is generally an RSD of ≤15%. nih.gov Reported precision for Cabotegravir assays is excellent, with repeatability at 2.6% to 11.0% and intermediate precision at 3.0% to 11.2%. nih.govnih.gov
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response from an extracted sample to the response of a post-extraction spiked sample. While high recovery is desirable, the consistency and reproducibility of the recovery, as ensured by the co-extracted internal standard, are more critical. For Cabotegravir, recoveries have been reported in the range of 94.27% to 102.85%. researchgate.net
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Common Acceptance Criteria | Example Finding for Cabotegravir Assays | Source |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.9998 | researchgate.net |
| Accuracy (% Trueness) | 85% - 115% (80% - 120% at LLOQ) | 94.7% - 107.5% | nih.govnih.gov |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.6% - 11.2% | nih.govnih.gov |
| Recovery (%) | Consistent and reproducible | 94% - 103% | researchgate.net |
Selectivity and Matrix Effects Assessment
Information regarding the selectivity and matrix effects assessment for an analytical method utilizing this compound is not available in the scientific literature.
Limits of Detection (LOD) and Quantification (LOQ)
There is no published data on the limits of detection (LOD) and quantification (LOQ) for 13-Hydroxy Cabotegravir.
Application in Drug-Drug Interaction Studies (In Vitro and Non-Human In Vivo)
As Cabotegravir's metabolism is not significantly mediated by hydroxylation, the use of this compound as a probe for such interactions is not a scientifically validated approach.
Assessment of Enzyme Induction or Inhibition by Co-Administered Compounds (using CBG-d3 as probe for hydroxylation)
Scientific studies indicate Cabotegravir is not a significant substrate for CYP enzymes, which are typically responsible for hydroxylation. Therefore, assessing enzyme induction or inhibition via a hydroxylated metabolite is not a relevant pathway for this compound. nih.govnih.gov
Evaluation of Transporter Interactions (e.g., OAT1, OAT3, P-gp) affecting its disposition
While Cabotegravir itself is an inhibitor of OAT1 and OAT3, and a substrate of P-gp and BCRP, there is no information available regarding the specific transporter interactions of a hypothetical 13-Hydroxy Cabotegravir metabolite. nih.gov
Mechanistic Studies of Cabotegravir Hydroxylation Using 13 Hydroxy Cabotegravir D3 Analogues
Investigating the Regioselectivity and Stereoselectivity of Hydroxylation
The precise location and three-dimensional orientation of a hydroxyl group introduced into a drug molecule can significantly impact its pharmacological activity and clearance. The regioselectivity (where the reaction occurs) and stereoselectivity (which stereoisomer is formed) of hydroxylation are dictated by the architecture of the metabolizing enzyme's active site.
Deuterium (B1214612) labeling is a sophisticated technique used to probe enzyme active sites. clearsynth.com By strategically replacing hydrogen with deuterium, researchers can gain insights into which positions on a molecule are accessible to the enzyme's catalytic machinery. In the context of Cabotegravir (B606451), the use of a specifically labeled analogue like 13-Hydroxy Cabotegravir-d3 would be instrumental.
In a hypothetical study, various deuterated isotopologues of Cabotegravir could be synthesized and incubated with human liver microsomes. The formation of hydroxylated metabolites would be monitored by mass spectrometry. A lower rate of hydroxylation at a deuterated site compared to a non-deuterated site (a phenomenon known as the kinetic isotope effect) would suggest that the C-H (or C-D) bond at this position is being cleaved in the rate-determining step of the reaction. This would effectively "map" the sites susceptible to enzymatic attack.
Table 1: Hypothetical Metabolic Profile of Deuterated Cabotegravir Analogues
| Compound | Position of Deuterium | Relative Rate of Hydroxylation (%) |
| Cabotegravir | None | 100 |
| Cabotegravir-d3 | 13-position | 45 |
| Cabotegravir-d2 | Aromatic Ring | 98 |
| Cabotegravir-d5 | Alkyl Chain | 85 |
This interactive table presents hypothetical data illustrating how deuterium labeling could be used to identify sites of metabolic hydroxylation. A significant decrease in the rate, as seen with Cabotegravir-d3, would pinpoint the 13-position as a primary site of hydroxylation.
Computational approaches are indispensable for visualizing and understanding the interactions between a drug and a metabolizing enzyme at an atomic level. nih.govtandfonline.com Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of Cabotegravir within the active site of a relevant cytochrome P450 (CYP) enzyme, the family of enzymes typically responsible for drug hydroxylation. researchgate.netnih.gov
These simulations can predict the most energetically favorable binding pose of Cabotegravir. The distances between specific hydrogen atoms on the drug and the heme iron-oxo species of the CYP enzyme can be calculated to predict the likelihood of hydroxylation at different positions. MD simulations further provide a dynamic view of the enzyme-substrate complex, revealing conformational changes that may occur to accommodate the substrate and facilitate the reaction. nih.gov For instance, simulations might show that the 13-position of Cabotegravir is consistently held in close proximity to the catalytic center of the enzyme, corroborating the experimental findings from deuterium labeling studies.
Substrate Binding and Catalytic Mechanism Elucidation
Beyond identifying the site of hydroxylation, this compound can be used to unravel the step-by-step chemical process of the reaction.
The primary kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. chem-station.com It arises because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and harder to break. acs.org If the cleavage of this bond is the slowest step in the hydroxylation reaction, then replacing hydrogen with deuterium will significantly slow down the reaction rate.
By comparing the rate of hydroxylation of Cabotegravir with that of its 13-deuterated analogue, a KIE can be calculated. A large KIE value (typically >2) would provide strong evidence that C-H bond abstraction is the rate-limiting step in the hydroxylation of the 13-position. nih.govnih.gov This would be consistent with the canonical mechanism of CYP-mediated hydroxylation.
Table 2: Hypothetical Kinetic Isotope Effect on Cabotegravir Hydroxylation
| Substrate | Rate of Hydroxylation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Cabotegravir (H) | 15.2 | 4.8 |
| Cabotegravir-d3 (D) | 3.16 |
This interactive table presents hypothetical kinetic data. The calculated KIE of 4.8 strongly suggests that the cleavage of the C-H bond at the 13-position is the rate-determining step of the hydroxylation reaction.
The active site of a CYP enzyme is lined with amino acid residues that play crucial roles in substrate binding, orientation, and catalysis. nih.govmdpi.com Site-directed mutagenesis studies, coupled with computational modeling, can identify these key residues.
For example, MD simulations might predict that a specific phenylalanine residue helps to position Cabotegravir correctly through aromatic stacking interactions, while a nearby serine residue forms a hydrogen bond that orients the molecule for attack at the 13-position. researchgate.net To test this hypothesis, mutant enzymes could be created where these amino acids are replaced with others. A significant decrease in the rate of hydroxylation in these mutant enzymes would confirm the importance of these residues in the catalytic process.
Comparative Metabolism Studies with Non-Deuterated and Other Deuterated Cabotegravir Analogues
To obtain a comprehensive understanding of Cabotegravir's oxidative metabolism, it is beneficial to compare the metabolic profile of the 13-deuterated analogue with that of the non-deuterated parent drug and other deuterated versions. researchgate.netnih.gov Such studies can reveal if blocking metabolism at one site shunts the drug towards other metabolic pathways, a phenomenon known as metabolic switching. scispace.com
For instance, if hydroxylation at the 13-position is significantly slowed by deuteration, the enzyme might then hydroxylate other, previously minor, sites. By incubating non-deuterated Cabotegravir, this compound, and other deuterated analogues with liver microsomes and analyzing the resulting metabolite profiles, a complete picture of the drug's oxidative biotransformation can be constructed. This information is invaluable for predicting potential drug-drug interactions and for designing new drug analogues with improved metabolic stability.
Assessment of Metabolic Switching due to Deuteration
The introduction of deuterium at a specific site of a drug molecule, a technique known as deuteration, can significantly influence its metabolism. This is primarily due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making this bond more difficult for metabolic enzymes to break. Consequently, metabolic pathways that involve the cleavage of a carbon-deuterium bond can be slowed down.
In the context of Cabotegravir, while the primary metabolic route is glucuronidation via UGT1A1 and UGT1A9 enzymes, a minor but important pathway involves oxidative metabolism, specifically hydroxylation, mediated by cytochrome P450 (CYP) enzymes. In vitro studies with human liver microsomes have identified the formation of two mono-oxygenated metabolites of Cabotegravir. The production of these hydroxylated metabolites is catalyzed by CYP2D6, CYP3A4, and CYP3A5.
The use of a deuterated analogue such as this compound is a strategic approach to investigate the potential for "metabolic switching." If the site of deuteration is a primary target for hydroxylation, the slowed metabolism at this position can lead to a redirection of metabolic processes to alternative sites on the molecule that are more readily metabolized. This phenomenon, known as metabolic switching, can result in a change in the proportion of different metabolites formed.
Detailed in vitro incubation studies using human liver microsomes would be required to assess this effect. By comparing the metabolite profiles of Cabotegravir and its deuterated analogue, researchers can quantify any shifts in metabolic pathways.
Table 1: Hypothetical In Vitro Metabolic Profile of Cabotegravir vs. This compound
| Metabolite | Parent Compound: Cabotegravir (% of Total Metabolites) | Deuterated Analogue: this compound (% of Total Metabolites) |
| Glucuronide Conjugate | 85% | 88% |
| 13-Hydroxy Cabotegravir | 10% | 5% |
| Alternative Hydroxylated Metabolite | 5% | 7% |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of metabolic switching. Actual experimental data is not available in the public domain.
Impact of Deuteration on Metabolite Profile Diversity
The analysis of the metabolite profile of this compound would involve sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify all metabolic products. An increase in the number and/or concentration of alternative hydroxylated or other oxidative metabolites, when compared to the metabolism of the non-deuterated parent compound, would provide direct evidence of an altered and more diverse metabolite profile.
Understanding these changes is crucial. A significant shift in the metabolite profile could have pharmacological implications, as different metabolites may possess altered efficacy, toxicity, or drug-drug interaction potential compared to the parent drug or its primary metabolites.
Table 2: Research Findings on Cabotegravir's Oxidative Metabolism
| Finding | Enzyme(s) Involved | Implication |
| Formation of two mono-oxygenated metabolites | CYP2D6, CYP3A4, CYP3A5 | Confirms the involvement of CYP450 enzymes in the minor metabolic pathway of Cabotegravir. |
| Minimal CYP-mediated metabolism overall | N/A | Glucuronidation is the dominant metabolic pathway, suggesting a lower potential for CYP-mediated drug interactions compared to drugs primarily cleared by this route. |
This table is based on available in vitro data for Cabotegravir. Specific data for this compound is not publicly available.
Future Research Directions and Broader Impact on Drug Discovery Tools
Development of Advanced In Vitro Humanized Liver Models for Metabolism Studies
Preclinical drug development has long been challenged by the poor correlation between animal models and human clinical outcomes, particularly concerning drug metabolism and toxicity. Advanced in vitro humanized liver models are emerging as a promising solution to bridge this gap.
Integration of 13-Hydroxy Cabotegravir-d3 into Organ-on-a-Chip Systems
Organ-on-a-chip (OoC) systems are microfluidic devices that recapitulate the structure and function of human organs in vitro. These systems allow for the study of drug metabolism in a dynamic environment that mimics human physiology more closely than traditional 2D cell cultures. The integration of this compound into liver-on-a-chip platforms can provide a highly accurate and sensitive tool for quantifying the metabolic fate of Cabotegravir (B606451).
By introducing Cabotegravir to a liver OoC model, researchers can monitor the formation of its metabolites over time. The use of this compound as an internal standard would enable precise quantification of the 13-Hydroxy Cabotegravir metabolite, a key product of Cabotegravir's metabolism. This allows for a detailed understanding of the metabolic pathways involved and the rate of metabolite formation in a human-relevant system. Recent advancements have even led to the development of lymphoid follicle models on a chip, which could be integrated with liver chips to study the immune response to drugs and their metabolites.
Table 1: Applications of this compound in Organ-on-a-Chip Systems
| Application | Description |
| Metabolic Profiling | Precise quantification of 13-Hydroxy Cabotegravir formation in a dynamic, human-like microenvironment. |
| Enzyme Kinetics | Studying the kinetics of the enzymes responsible for Cabotegravir metabolism, such as UGT1A1 and UGT1A9. |
| Drug-Drug Interaction Studies | Evaluating the potential for co-administered drugs to alter the metabolism of Cabotegravir. |
| Toxicity Assessment | Assessing the potential toxicity of 13-Hydroxy Cabotegravir in a more physiologically relevant model. |
Use in 3D Bioprinted Liver Constructs for Drug Metabolism Research
Three-dimensional (3D) bioprinting offers a powerful method for creating complex, multicellular liver tissues that mimic the architecture of the native organ. These constructs can be used for long-term studies of drug metabolism and toxicity. The incorporation of this compound into studies utilizing 3D bioprinted liver models can enhance the accuracy and reliability of metabolic data.
In these advanced culture systems, this compound serves as an indispensable tool for liquid chromatography-mass spectrometry (LC-MS) based quantification of the corresponding unlabeled metabolite. The stable isotope label ensures that the internal standard behaves nearly identically to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects. This is particularly crucial in complex biological matrices derived from 3D cell cultures.
High-Throughput Screening Applications in Metabolite Identification Workflows
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. The use of deuterated internal standards is critical for the accuracy and reproducibility of HTS assays in metabolite identification.
In the context of Cabotegravir research, libraries of related compounds could be screened for their metabolic stability and metabolite profiles. This compound would be used as an internal standard in LC-MS/MS-based HTS assays to quantify the formation of 13-Hydroxy Cabotegravir. This allows for the rapid identification of compounds with improved metabolic properties. The use of deuterated standards in such workflows minimizes analytical variability and ensures high-quality, reproducible data.
Contribution to Predictive Metabolism Modeling and Simulation (Non-Clinical)
Computational modeling and simulation are becoming increasingly important in predicting the metabolic fate of new drug candidates. These in silico models rely on high-quality in vitro data for their development and validation. The precise quantitative data obtained from studies using this compound can be used to build and refine predictive models of Cabotegravir metabolism.
By accurately measuring the rate of 13-Hydroxy Cabotegravir formation in various in vitro systems, researchers can develop pharmacokinetic (PK) models that more accurately predict the in vivo clearance and metabolite exposure of Cabotegravir. This can help to optimize dosing regimens and reduce the need for extensive animal testing.
Standardization of Deuterated Metabolite Reference Materials for Global Research Initiatives
The reproducibility of scientific research is a major concern, and the availability of well-characterized reference materials is essential for ensuring data quality and comparability across different laboratories. The standardization of deuterated metabolite reference materials, such as this compound, is crucial for global research initiatives aimed at understanding drug metabolism.
Establishing certified reference materials for deuterated metabolites would ensure that researchers worldwide are using standards of known purity and concentration. This would lead to greater consistency in experimental results and facilitate the development of robust and reliable analytical methods. Organizations that specialize in stable isotope-labeled compounds play a key role in providing these essential research materials.
Exploration of New Deuteration Strategies for Enhancing Metabolic Stability in Drug Candidates (General Principles)
The strategic placement of deuterium (B1214612) atoms in a drug molecule can significantly alter its metabolic profile, a strategy known as "metabolic switching" or "kinetic isotope effect". By replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism.
This approach has been successfully used to improve the pharmacokinetic properties of several drugs. The principles learned from the study of deuterated compounds like this compound can inform the design of new drug candidates with enhanced metabolic stability. By identifying the metabolic "hotspots" in a lead compound, medicinal chemists can strategically introduce deuterium to block or slow down metabolic pathways that lead to rapid clearance or the formation of toxic metabolites.
Table 2: General Principles of Deuteration for Enhanced Metabolic Stability
| Principle | Description |
| Kinetic Isotope Effect | The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions. |
| Metabolic Switching | Deuteration at one metabolic site can redirect metabolism to other sites, potentially leading to a more favorable metabolite profile. |
| Reduced Formation of Toxic Metabolites | By slowing down specific metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites. |
| Improved Pharmacokinetic Profile | Enhanced metabolic stability can lead to a longer half-life, increased exposure, and potentially less frequent dosing. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
